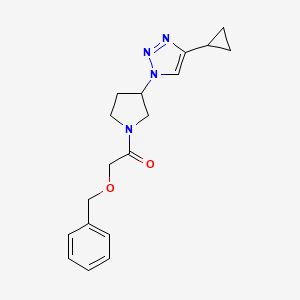![molecular formula C9H16ClN B2675827 3-(1-Bicyclo[1.1.1]pentanyl)pyrrolidine;hydrochloride CAS No. 2377035-24-8](/img/structure/B2675827.png)
3-(1-Bicyclo[1.1.1]pentanyl)pyrrolidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1-Bicyclo[1.1.1]pentanyl)pyrrolidine;hydrochloride” is a chemical compound with the CAS Number: 2377035-24-8 . It has a molecular weight of 173.69 . The IUPAC name for this compound is 3-(bicyclo[1.1.1]pentan-1-yl)pyrrolidine hydrochloride .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, 1-Bicyclo[1.1.1]pentylamine hydrochloride can be used to synthesize bisbicyclo[1.1.1]pentyldiazene . It is also used as a precursor in the synthesis of a potent quinolone antibacterial agent, U-87947E .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15N.ClH/c1-2-10-6-8(1)9-3-7(4-9)5-9;/h7-8,10H,1-6H2;1H . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 173.69 . It is stored at a temperature of 4 degrees . The purity, country of origin, and shipping temperature are not specified .Scientific Research Applications
Bioisosteric Replacement in Drug Design
Bicyclo[1.1.1]pentanes (BCPs) serve as valuable bioisosteres for 1,4-disubstituted arenes, tert-butyl groups, and acetylenic moieties. Their incorporation into drug candidates can enhance physicochemical properties, such as lipophilicity, metabolic stability, and bioavailability. Researchers explore BCP analogs to replace aromatic rings or other functional groups in drug molecules, aiming to optimize pharmacokinetics and therapeutic efficacy .
Metal-Organic Frameworks (MOFs)
BCPs can serve as organic linkers in MOFs. These porous materials exhibit high surface areas and tunable pore sizes. Researchers have synthesized BCP-based MOFs for gas storage, separation, and catalysis. The rigid BCP scaffold imparts stability and shape selectivity to these frameworks .
Safety and Hazards
properties
IUPAC Name |
3-(1-bicyclo[1.1.1]pentanyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c1-2-10-6-8(1)9-3-7(4-9)5-9;/h7-8,10H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOILYMUXXXCBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C23CC(C2)C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine](/img/structure/B2675750.png)
![2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-furansulfonyl chloride](/img/structure/B2675752.png)
![N-cyclopropyl-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2675753.png)
![2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2675755.png)
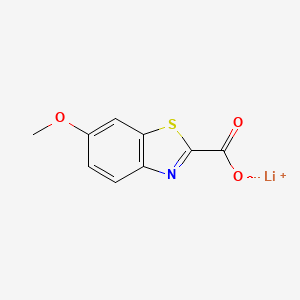
![5-(3-fluoro-4-methylphenyl)-1-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2675757.png)
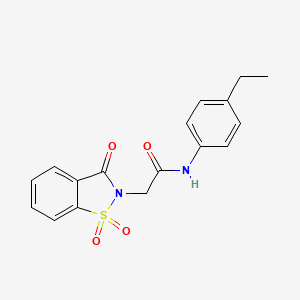
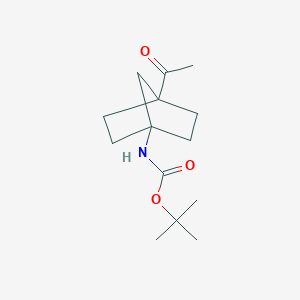
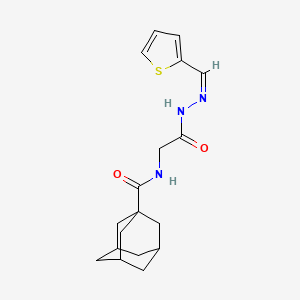
![2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}aniline](/img/structure/B2675765.png)

